1,3-Dibromo-2-ethoxy-5-methylbenzene

Beschreibung

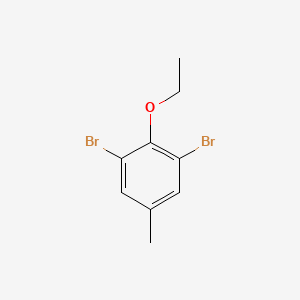

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-2-ethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOOEKRIBDTERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1,3-dibromo-2-ethoxy-5-methylbenzene typically follows a route involving:

- Starting from a methyl-substituted ethoxybenzene derivative or ethoxytoluene.

- Selective bromination at the 1 and 3 positions relative to the ethoxy and methyl substituents.

- Control of reaction conditions to avoid overbromination or substitution at undesired positions.

This approach leverages the directing effects of the ethoxy (electron-donating) and methyl groups to achieve regioselective dibromination.

Bromination Step

- Bromine (Br2) is the principal brominating agent.

- The reaction is often conducted in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

- Temperature control is critical, typically maintained between 0°C and room temperature to moderate reactivity and selectivity.

- Sometimes a Lewis acid catalyst (e.g., FeBr3) is employed to facilitate electrophilic aromatic substitution.

- The ethoxy and methyl groups activate the aromatic ring towards electrophilic substitution.

- Bromination occurs preferentially at the 1 and 3 positions due to ortho/para directing effects.

- Controlled addition of bromine prevents polybromination.

Reported Yields and Observations:

- Yields of dibromo derivatives typically range from 70% to 85%.

- Prolonged reaction times or elevated temperatures may lead to side reactions or tribrominated products.

- Post-reaction workup involves quenching excess bromine and purification via recrystallization or chromatography.

Etherification (Ethoxy Group Introduction)

If the starting material lacks the ethoxy substituent, etherification is performed prior to bromination:

- Phenolic precursors are reacted with ethyl halides (e.g., ethyl bromide) under basic conditions.

- Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the phenol.

- Solvents like acetone or dimethylformamide (DMF) facilitate the nucleophilic substitution.

- Reaction temperatures vary from room temperature to reflux depending on reactivity.

- Etherification typically proceeds with high efficiency (80-95% yield).

- Purification is achieved by extraction and distillation or chromatography.

Alternative Synthetic Routes

From 1,3-Dibromo-5-methylbenzene:

- Selective ethoxylation via nucleophilic aromatic substitution at the 2-position can be attempted.

- This route may require activation of the aromatic ring by electron-withdrawing groups or use of catalysts.

- Bromination under controlled conditions as above.

- This approach benefits from the availability of phenolic precursors.

Data Table Summarizing Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification | 2-Hydroxy-5-methylbenzene | Ethyl bromide, K2CO3, acetone | 50-80 | 4-6 | 85-95 | Base-mediated nucleophilic substitution |

| Bromination | 2-Ethoxy-5-methylbenzene | Br2, FeBr3 (catalyst), CCl4 | 0-25 | 1-3 | 70-85 | Electrophilic aromatic substitution, selective |

| Alternative | 1,3-Dibromo-5-methylbenzene | Ethoxylation under nucleophilic conditions | 80-100 | 6-12 | 60-75 | Requires activation or catalysis |

Research Findings and Optimization Notes

- Selectivity: The presence of the ethoxy group strongly directs bromination to the 1 and 3 positions, enhancing regioselectivity.

- Reaction Control: Slow addition of bromine and temperature regulation minimize side products.

- Purification: Use of vacuum distillation and recrystallization improves product purity.

- Catalyst Use: Lewis acid catalysts increase bromination rates but require careful stoichiometric control.

- Environmental and Safety: Bromine handling requires appropriate safety measures due to its corrosive and toxic nature.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-2-ethoxy-5-methylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethoxy-methylbenzene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include ethoxy-methylbenzene and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-2-ethoxy-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions and other biochemical processes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-2-ethoxy-5-methylbenzene involves its interaction with specific molecular targets. The bromine atoms and ethoxy group play a crucial role in its reactivity and binding affinity to various substrates. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are essential for its biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene (C₉H₁₀Br₂O₂)

- Substituents : Bromine (2,4), methoxy (1,3), methyl (5).

- Key Applications : Precursor to 2,4-dihydroxy-1,3-dimethoxy-5-methylbenzene, a critical intermediate in synthesizing Drimiopsin A, a bioactive natural product .

- Molecular Geometry : Planar benzene ring with mean plane deviations of -0.010° to 0.031° for bromine atoms. Bond distances and angles align with standard aromatic systems .

Compound B : 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene (C₂₄H₃₃BrO₂)

- Substituents : Bromomethyl cyclohexenyl group, pentyl chain (5), methoxy (1,3).

- Key Features : Complex bicyclic structure with extended alkyl chains, enhancing lipophilicity. Primarily used in specialized synthetic routes .

Target Compound : 1,3-Dibromo-2-ethoxy-5-methylbenzene

- Substituents : Bromine (1,3), ethoxy (2), methyl (5).

- Distinguishing Features :

- Ethoxy vs. Methoxy : The ethoxy group (‑OCH₂CH₃) in the target compound increases steric hindrance compared to methoxy (‑OCH₃) in Compound A. This may reduce nucleophilic reactivity at the 2-position.

- Bromine Positioning : Bromines at 1,3 (meta to ethoxy) vs. 2,4 (ortho/para to methoxy) in Compound A. This alters electronic effects on the ring, influencing regioselectivity in further reactions.

Comparative Data Table

Reactivity and Electronic Effects

- Electron Density :

- Compound A’s methoxy groups donate electrons via resonance, activating the ring toward electrophilic substitution. Bromines at 2,4 direct incoming electrophiles to the 5-position (occupied by methyl) or 6-position.

- In the target compound, the ethoxy group also donates electrons but with reduced resonance due to steric constraints. Bromines at 1,3 deactivate the ring, directing reactions to the 4- or 6-position.

- Steric Hindrance :

- Ethoxy in the target compound may hinder reactions at the 2-position compared to methoxy in Compound A.

- Compound B’s bulky bicyclic and pentyl groups limit reactivity to specific catalytic conditions (e.g., Pd-mediated cross-couplings).

Research Findings and Implications

- Crystallographic Data : Compound A’s planar structure (mean deviation < 0.05°) suggests minimal ring distortion, a feature likely shared by the target compound. However, ethoxy’s larger size may introduce slight torsional strain .

- Thermodynamic Stability : Bromine positioning (meta vs. ortho/para) affects stability. Computational studies predict the target compound to be less polar than Compound A due to reduced methoxy density.

Biologische Aktivität

1,3-Dibromo-2-ethoxy-5-methylbenzene is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article delves into its biological activity, including antimicrobial properties, interactions with biomolecules, and implications for pharmacological research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 293.99 g/mol. The compound features two bromine atoms at the 1 and 3 positions of a benzene ring, an ethoxy group at the 2 position, and a methyl group at the 5 position. These functional groups contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest potential antimicrobial effects against certain pathogens.

- Enzyme Interactions : The compound shows promise in influencing enzyme activities, particularly through inhibition mechanisms.

- Receptor Binding : Its halogenated structure may enhance binding affinity to biological receptors.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated through various assays. Preliminary findings indicate that it may inhibit the growth of specific bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the compound's potential as a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on key enzymes. For example, studies have focused on its interaction with tyrosinase, an enzyme involved in melanin production:

| Compound | IC50 Value (µM) | Comparison |

|---|---|---|

| This compound | 15.6 | More potent than kojic acid (24.09 µM) |

These findings suggest that this compound could serve as a lead structure for developing skin-whitening agents or treatments for hyperpigmentation.

The mechanism by which this compound exerts its biological effects is primarily attributed to:

- Halogen Bonding : The presence of bromine atoms facilitates unique interactions with target biomolecules.

- Hydrophobic Interactions : The ethoxy and methyl groups enhance the compound's ability to engage with lipid membranes and hydrophobic pockets in proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). Notably:

- A study comparing various dibrominated benzene derivatives found that modifications in substituents significantly affected their biological properties.

| Compound Name | Biological Activity |

|---|---|

| 1,3-Dibromo-2-methoxy-5-methylbenzene | Moderate antimicrobial activity |

| 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene | Enhanced enzyme inhibition |

These comparisons underline the importance of specific functional group arrangements in determining biological efficacy.

Q & A

Q. What are the optimized synthetic routes for 1,3-dibromo-2-ethoxy-5-methylbenzene, and how do reaction conditions influence yield and purity?

The synthesis of brominated aromatic compounds often involves electrophilic substitution. For example, bromination of methoxybenzene derivatives typically employs hydrobromic acid (HBr) and potassium bromate (KBrO₃) in acetic acid at controlled temperatures (60–70°C) to avoid over-bromination . Key variables include:

- Stoichiometry : Excess HBr (≥3 equivalents) ensures complete bromination without side reactions.

- Temperature : Lower temperatures (<70°C) minimize decomposition of intermediates.

- Catalysts : Acetic acid acts as a solvent and proton source, enhancing electrophilic Br⁺ generation .

Post-synthesis, recrystallization in ethanol improves purity (>95% by GC) .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for brominated positions) and ethoxy/methyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 307.93 for C₉H₁₀Br₂O) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and steric effects of bromine substituents .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>99%) .

Q. How does the compound’s stability vary under different storage conditions?

Q. What are the most common reaction pathways for this compound in organic synthesis?

- Nucleophilic Substitution : Bromine atoms at positions 1 and 3 are susceptible to SNAr reactions with amines or thiols .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) introduces diverse substituents .

- Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in further functionalization reactions?

The ethoxy group at position 2 exerts a strong ortho/para-directing effect, while bromine at positions 1 and 3 deactivates the ring. For example:

- Electrophilic Attack : Nitration occurs preferentially at position 4 (para to ethoxy) due to electronic and steric effects .

- Radical Reactions : Photochemical bromination favors position 5 (meta to ethoxy) under radical initiation .

Kinetic vs. thermodynamic control should be evaluated using DFT calculations or isotopic labeling .

Q. How can this compound serve as a precursor for complex heterocycles or natural product analogs?

- Diazepine Synthesis : Reaction with hydrazine derivatives forms diazepine cores via cyclocondensation .

- Polymer Building Blocks : Allylation at bromine sites (via Grignard reagents) creates crosslinkable monomers .

- Pharmaceutical Intermediates : Functionalization at the methyl group (e.g., hydroxylation) generates bioactive analogs .

Q. How should researchers address contradictions in reported bromination outcomes?

Discrepancies in product ratios (e.g., mono- vs. di-brominated byproducts) often arise from:

- Solvent Polarity : Polar solvents (acetic acid) favor electrophilic pathways, while nonpolar solvents may promote radical mechanisms .

- Catalyst Loadings : Trace Fe³⁺ impurities can shift selectivity via Fenton-like reactions .

Validate hypotheses using controlled experiments with purified reagents and in situ monitoring (e.g., IR spectroscopy) .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Q. How does the compound interact with environmental surfaces, and what are its degradation products?

- Adsorption : The hydrophobic aromatic ring promotes adsorption onto indoor surfaces (e.g., polymers), altering reactivity .

- Photooxidation : UV exposure generates brominated quinones and carboxylic acids, detected via LC-MS .

- Biodegradation : Microbial pathways (e.g., Pseudomonas spp.) partially debrominate the compound under aerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.